2-Bromo-5-[(oxan-4-yl)methoxy]benzoic acid
Description
Contextual Significance of Benzoic Acid Scaffolds in Chemical Biology
The benzoic acid scaffold is a privileged structure in chemical biology and drug discovery. Its aromatic carboxyl group provides a key interaction point for biological targets, such as enzymes and receptors, often through hydrogen bonding or ionic interactions. Numerous natural products possess a benzoic acid moiety, which is frequently responsible for their biological effects.
In synthetic chemistry, the benzoic acid framework serves as a versatile building block for creating a wide array of potent, biologically active compounds. Its derivatives are integral to the structure of many established pharmaceuticals, including diuretics, analgesics, and anti-cancer agents. Researchers utilize this scaffold to develop new chemical entities (NCEs) by synthesizing libraries of derivatives with modified properties to optimize therapeutic efficacy and explore molecular pathways.
Strategic Impact of Halogenation (Bromine) and Ether Linkages (Oxane Moiety) on Molecular Design
The functionalization of the benzoic acid core with specific substituents is a critical strategy in molecular design. The title compound features two key modifications: a bromine atom and an oxane-containing ether linkage, each conferring distinct properties.
Halogenation (Bromine): The introduction of a bromine atom onto the aromatic ring has a profound electronic impact. As an electron-withdrawing group, bromine deactivates the ring towards electrophilic substitution, influencing the regioselectivity of further reactions. chemspider.com In medicinal chemistry, halogen atoms, particularly bromine, are often incorporated to enhance binding affinity to target proteins by forming halogen bonds, increase lipophilicity to improve membrane permeability, and block sites of metabolic degradation, thereby extending the compound's half-life.
Ether Linkages (Oxane Moiety): Ether linkages are pivotal in drug design for their ability to modify the physicochemical properties of a molecule. tcichemicals.com They can enhance metabolic stability, improve solubility, and influence a compound's pharmacokinetic and pharmacodynamic profile. tcichemicals.comsigmaaldrich.com The oxygen atom in an ether can act as a hydrogen bond acceptor, which is crucial for molecular recognition at a biological target. ontosight.ai The specific inclusion of an oxane (tetrahydropyran) ring, a cyclic ether, introduces a more rigid and sterically defined, yet polar, group compared to a simple alkyl ether. This can optimize interactions within a binding pocket and improve properties such as aqueous solubility and metabolic stability.
Academic Rationale for Investigating 2-Bromo-5-[(oxan-4-yl)methoxy]benzoic acid within Synthetic and Medicinal Chemistry
The academic interest in this compound stems from its identity as a complex, multi-functionalized building block with significant potential in synthetic and medicinal chemistry. The compound combines the established utility of the 2-bromo-benzoic acid core with the property-modulating effects of the (oxan-4-yl)methoxy side chain.
The closely related analogue, 2-Bromo-5-methoxybenzoic acid, is a known and valuable intermediate in the synthesis of more complex pharmaceutical compounds and biologically active molecules. ontosight.ai It serves as a precursor for creating diverse molecular libraries for drug discovery programs. ontosight.ai
The rationale for investigating the title compound, with its larger oxane-containing ether, is based on established principles of medicinal chemistry. Replacing the simple methyl group of the methoxy (B1213986) analogue with the (oxan-4-yl)methyl group is a deliberate design choice aimed at:
Modulating Lipophilicity and Solubility: The oxane moiety can fine-tune the balance between lipophilicity and hydrophilicity, potentially improving the compound's solubility and absorption profile compared to its methoxy counterpart.
Enhancing Metabolic Stability: The cyclic ether structure may be less susceptible to metabolic cleavage (O-dealkylation) than a simple methoxy group, potentially leading to improved in vivo stability and a longer duration of action for any resulting therapeutic agent.
Exploring Chemical Space: The synthesis and study of such analogues allow chemists to explore new regions of chemical space, probing how the size, shape, and polarity of the ether substituent affect biological activity and target engagement.
Therefore, this compound is a logical target for synthesis and evaluation as a novel intermediate, offering the potential to generate end-products with superior pharmacological properties.
Data Tables
Chemical and Physical Properties
No specific experimental data was found in the searched literature for this compound. The table below lists the properties of the closely related and well-documented analogue, 2-Bromo-5-methoxybenzoic acid .
| Property | Value | Source(s) |
| IUPAC Name | 2-Bromo-5-methoxybenzoic acid | nih.gov |
| Synonyms | 6-Bromo-m-anisic acid | tcichemicals.com |
| CAS Number | 22921-68-2 | tcichemicals.comsigmaaldrich.comnih.gov |
| Molecular Formula | C₈H₇BrO₃ | nih.gov |
| Molecular Weight | 231.04 g/mol | sigmaaldrich.comnih.gov |
| Appearance | White to off-white solid/crystal | tcichemicals.com |
| Melting Point | 157-159 °C | sigmaaldrich.com |
| InChI Key | ODHJOROUCITYNF-UHFFFAOYSA-N | sigmaaldrich.comnih.gov |
| SMILES | COc1ccc(Br)c(c1)C(O)=O | sigmaaldrich.com |
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-5-(oxan-4-ylmethoxy)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrO4/c14-12-2-1-10(7-11(12)13(15)16)18-8-9-3-5-17-6-4-9/h1-2,7,9H,3-6,8H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAKLVRCHTLCALK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=CC(=C(C=C2)Br)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Bromo 5 Oxan 4 Yl Methoxy Benzoic Acid
Retrosynthetic Analysis of the 2-Bromo-5-[(oxan-4-yl)methoxy]benzoic Acid Scaffold
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. For this compound, the primary disconnection points are the ether linkage and the substituents on the aromatic ring.
The most logical disconnection is at the C-O ether bond. This bond can be formed via nucleophilic substitution, suggesting two key precursors: a nucleophilic phenol (B47542) derivative and an electrophilic oxane derivative. This leads to 2-bromo-5-hydroxybenzoic acid (or a protected ester form) and (oxan-4-yl)methanol (also known as (tetrahydro-2H-pyran-4-yl)methanol), where the alcohol is transformed into a suitable leaving group for a Williamson ether synthesis, or used directly in a Mitsunobu reaction.
Further deconstruction of the 2-bromo-5-hydroxybenzoic acid precursor points towards 3-hydroxybenzoic acid or, more commonly, 3-methoxybenzoic acid (m-anisic acid) as a starting material. chemicalbook.com The synthesis would involve a regioselective bromination and, in the case of using the methoxy-analogue, a subsequent demethylation step to reveal the required hydroxyl group for the etherification. The (oxan-4-yl)methanol precursor can be synthesized from commercially available cyclic starting materials.
Precursor Synthesis Strategies for Substituted Benzoic Acids
The successful synthesis of the target molecule hinges on the efficient preparation of its key building blocks. This section outlines the synthetic strategies for the substituted benzoic acid and the oxane alcohol precursors.
The synthesis of the key intermediate, 2-bromo-5-methoxybenzoic acid, is typically achieved through the electrophilic bromination of m-methoxybenzoic acid. nih.govguidechem.com The methoxy (B1213986) group is an ortho-, para-director, while the carboxylic acid group is a meta-director. The position ortho to the methoxy and meta to the carboxyl group (C-2) is activated, allowing for regioselective bromination.
Several methods have been reported to achieve this transformation with high yield and purity. ambeed.comyoutube.com One approach involves reacting m-methoxybenzoic acid with bromine in acetic acid. ambeed.com More advanced methods utilize brominating agents like N-bromosuccinimide (NBS) or dibromohydantoin in a halogenated hydrocarbon solvent, often with a catalyst system. youtube.com A patent describes a process using m-methoxybenzoic acid in chloroform (B151607) with a brominating reagent, a bromination initiator (red phosphorus), a cocatalyst (potassium bromide or potassium bromate), and sulfuric acid, achieving yields over 92%. youtube.com
The resulting 2-bromo-5-methoxybenzoic acid can then be demethylated to afford 2-bromo-5-hydroxybenzoic acid , the direct precursor for the etherification step. nih.govchemicalbook.combiosynth.com
Table 1: Comparison of Synthetic Conditions for 2-Bromo-5-methoxybenzoic acid
| Starting Material | Brominating Agent | Catalyst/Additive | Solvent | Yield | Purity | Reference |
| m-Methoxybenzoic acid | Bromine | Water | Acetic Acid | 79% | Not Specified | ambeed.com |
| m-Methoxybenzoic acid | N-Bromosuccinimide | Red Phosphorus, Potassium Bromate (B103136), H₂SO₄ | Chloroform | 92.7% | 99.2% | youtube.com |
| m-Methoxybenzoic acid | Dibromohydantoin | Red Phosphorus, Potassium Bromide, H₂SO₄ | Chloroform | 92.8% | 99.5% | youtube.com |
| m-Methoxybenzoic acid | Bromine | Sodium Hydroxide (B78521) | Water | 90.8% | Not Specified | youtube.com |
| 2-Bromo-5-methoxybenzaldehyde | Sodium Chlorite | Sodium Dihydrogenphosphate, 2-methyl-2-butene | THF, Water, t-BuOH | Quantitative | Not Specified | guidechem.com |
(Oxan-4-yl)methanol, also known as (tetrahydro-2H-pyran-4-yl)methanol, is a key building block for introducing the cyclic ether moiety. ambeed.comchemimpex.com While it is commercially available, it can be synthesized from other accessible precursors. oakwoodchemical.com A common and efficient laboratory-scale synthesis involves the reduction of a carbonyl group at the C-4 position of the pyran ring.
Readily available starting materials for this transformation include tetrahydro-2H-pyran-4-carboxylic acid or its corresponding esters (e.g., methyl tetrahydro-2H-pyran-4-carboxylate). nih.govnih.govtcichemicals.com These compounds can be reduced to the primary alcohol using standard reducing agents. Potent hydrides like lithium aluminum hydride (LiAlH₄) in an ethereal solvent (e.g., THF, diethyl ether) are effective for reducing both carboxylic acids and esters. Alternatively, borane (B79455) complexes (e.g., BH₃·THF) or, for esters, sodium borohydride (B1222165) (NaBH₄) in combination with a Lewis acid or in a protic solvent at elevated temperatures can be employed.
Another viable precursor is tetrahydro-2H-pyran-4-carbaldehyde . google.comambeed.com The reduction of this aldehyde to (oxan-4-yl)methanol can be accomplished under milder conditions, typically using sodium borohydride in an alcoholic solvent like methanol (B129727) or ethanol (B145695). This transformation is generally high-yielding and chemoselective. A patented method describes a similar reduction of a pyran-5-carboxylic acid methyl ester to the corresponding alcohol using sodium bis(2-methoxyethoxy)aluminum hydride.
Etherification Reactions at the C-5 Position: Coupling of Brominated Benzoic Acid Precursors with Oxane-4-yl-methanol
The crucial C-O ether bond formation is accomplished by coupling the 2-bromo-5-hydroxybenzoic acid precursor (typically as an ester to prevent interference from the carboxylic acid) with (oxan-4-yl)methanol. The two most prominent methods for this class of transformation are the Williamson ether synthesis and the Mitsunobu reaction.
Williamson Ether Synthesis The Williamson ether synthesis is a classic and reliable method for forming ethers, proceeding via an SN2 mechanism. nih.gov In the context of synthesizing the target molecule, the most effective strategy involves:
Deprotonation of the phenolic hydroxyl group of a 2-bromo-5-hydroxybenzoic acid ester using a suitable base (e.g., sodium hydride, potassium carbonate) to form a nucleophilic phenoxide.
Conversion of the primary alcohol of (oxan-4-yl)methanol into a good leaving group, for instance, by reacting it with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) to form a tosylate or mesylate, respectively.
Reaction of the phenoxide with the electrophilic oxane derivative. The phenoxide attacks the carbon bearing the leaving group, which is displaced to form the desired ether linkage. nih.gov
This reaction works best with primary alkyl halides or sulfonates, making the activated (oxan-4-yl)methanol an ideal substrate. nih.gov
Mitsunobu Reaction The Mitsunobu reaction offers a powerful alternative for forming the ether bond directly from the two alcohol precursors (one being a phenol) in a single step with stereochemical inversion at the alcohol carbon center (though not relevant for the achiral (oxan-4-yl)methanol). oakwoodchemical.comgoogle.com The reaction involves:
Combining the 2-bromo-5-hydroxybenzoic acid ester (the pronucleophile) and (oxan-4-yl)methanol with a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).
The phosphine and azodicarboxylate react to form a phosphonium (B103445) salt, which activates the alcohol of (oxan-4-yl)methanol. oakwoodchemical.com
The phenoxide, formed in situ, then acts as the nucleophile, displacing the activated hydroxyl group (as triphenylphosphine oxide) to form the ether. google.com
The Mitsunobu reaction is prized for its mild conditions and broad substrate scope. google.com
Optimization of the chosen etherification method is critical to maximize yield and purity.
For the Williamson ether synthesis , key parameters include the choice of base and solvent. Strong, non-nucleophilic bases like sodium hydride (NaH) are effective for generating the phenoxide. Alternatively, weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be used, often in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724), which facilitate the SN2 reaction. Phase-transfer catalysts can sometimes be employed to improve reaction rates when using carbonate bases. Temperature control is also important to prevent side reactions.
For the Mitsunobu reaction , optimization revolves around the specific reagents and reaction conditions. While PPh₃ and DEAD are the classic reagents, newer phosphines and azodicarboxylates have been developed to simplify purification by making the byproducts (phosphine oxide and the reduced hydrazine) easier to remove. The reaction is typically run in anhydrous polar aprotic solvents like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM) at temperatures ranging from 0 °C to room temperature. Careful, often slow, addition of the azodicarboxylate to the mixture of the other reagents is crucial to prevent the formation of side products. oakwoodchemical.com
Table 2: Comparison of Etherification Strategies
| Feature | Williamson Ether Synthesis | Mitsunobu Reaction |
| Precursors | Phenoxide (from benzoic acid ester) + Alkyl sulfonate/halide (from oxane alcohol) | Phenol (benzoic acid ester) + Alcohol (oxane alcohol) |
| Key Reagents | Base (e.g., NaH, K₂CO₃) | Phosphine (e.g., PPh₃) + Azodicarboxylate (e.g., DEAD, DIAD) |
| Mechanism | SN2 | Redox-based, dehydrative coupling |
| Key Advantage | Uses robust, well-established chemistry; often cost-effective for large scale. | Mild conditions; direct use of alcohols without pre-activation; high functional group tolerance. |
| Key Disadvantage | Requires an extra step to activate the alcohol as a leaving group. | Stoichiometric amounts of reagents lead to byproduct separation challenges (phosphine oxide, hydrazine). |
| Common Solvents | DMF, Acetonitrile, THF | THF, Dichloromethane, Toluene |
Multi-Step Synthesis Pathways: Efficiency and Scalability Considerations
A common synthetic route commences with the bromination of a commercially available methoxybenzoic acid derivative. For instance, 3-methoxybenzoic acid can be selectively brominated to yield 2-bromo-5-methoxybenzoic acid. Various methodologies have been developed to optimize this reaction for both high yield and purity, which are crucial for industrial production. google.comgoogle.com
One scalable approach involves the bromination of m-methoxybenzoic acid in a halogenated hydrocarbon solvent, such as dichloromethane or chloroform, using a brominating agent in the presence of a bromination initiator and a cocatalyst like sulfuric acid. google.com This method has been reported to produce 2-bromo-5-methoxybenzoic acid in high yields. For example, the use of dibromohydantoin as the brominating agent in the presence of red phosphorus and potassium bromate in dichloromethane can lead to yields exceeding 93% with a purity of over 99%. google.com Another scalable method involves the reaction of m-anisic acid with bromine in acetic acid and water, which after reflux and cooling, provides 2-bromo-5-methoxybenzoic acid in good yields.
The subsequent step involves the demethylation of 2-bromo-5-methoxybenzoic acid to the corresponding phenol, 2-bromo-5-hydroxybenzoic acid. This transformation is a critical step, as the hydroxyl group is necessary for the subsequent etherification. A common reagent for this demethylation is boron tribromide (BBr₃), a powerful Lewis acid that effectively cleaves aryl methyl ethers. The reaction is typically performed in a chlorinated solvent like dichloromethane at reduced temperatures to control its reactivity.
The other key component, the (oxan-4-yl)methoxy side chain, is typically introduced via a Williamson ether synthesis. masterorganicchemistry.com This involves the reaction of the 2-bromo-5-hydroxybenzoic acid intermediate with an activated form of (oxan-4-yl)methanol, such as 4-(bromomethyl)tetrahydropyran (B1272162) or a tosylate derivative. The Williamson ether synthesis is a robust and widely used method for forming ethers, and its efficiency in this context depends on the choice of base, solvent, and reaction temperature. To avoid potential side reactions with the carboxylic acid group, it is often protected as an ester prior to the etherification and then deprotected in the final step.
The final step in this pathway is the hydrolysis of the ester group (if a protection strategy is used) to yield the final product, this compound. This is typically achieved under basic conditions, for example, using sodium hydroxide in a mixture of water and an organic solvent, followed by acidification to precipitate the carboxylic acid. googleapis.com
Table 1: Comparison of Synthetic Methods for 2-bromo-5-methoxybenzoic acid
| Starting Material | Brominating Agent/Conditions | Solvent | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|
| m-Anisic acid | Bromine/Water | Acetic Acid | 79 | Not specified | |
| m-Methoxybenzoic acid | Dibromohydantoin, Red Phosphorus, Potassium Bromate | Dichloromethane | 93.6 | 99.4 | google.com |
| m-Methoxybenzoic acid | N-Bromosuccinimide, Red Phosphorus, Potassium Bromate | Chloroform | 92.7 | 99.2 | google.com |
| m-Methoxybenzoic acid | Sodium Hydroxide, Bromine | Water | 90.8 | Not specified | google.com |
Purification and Isolation Techniques for Synthetic Intermediates and the Final Compound
The purity of the final this compound is paramount, necessitating effective purification strategies for both the final product and its synthetic intermediates.
For the intermediate 2-bromo-5-methoxybenzoic acid , recrystallization is a commonly employed and scalable purification method. Various solvents can be utilized for this purpose, including ethanol, methanol, and isopropanol. google.com The choice of solvent is critical for achieving high purity by effectively removing unreacted starting materials and by-products. For instance, recrystallization from ethanol has been shown to yield the product with a purity of up to 99.4%. google.com High-Performance Liquid Chromatography (HPLC) is also a valuable tool for assessing the purity of this intermediate and can be used for preparative separation to isolate impurities, although this is generally less scalable than crystallization. chemicalbook.com
The purification of 2-bromo-5-hydroxybenzoic acid , obtained after the demethylation step, typically involves an aqueous workup to remove the boron salts, followed by extraction into an organic solvent. The crude product can then be purified by recrystallization. Given its phenolic and carboxylic acid functionalities, careful control of pH during the extraction and crystallization processes is essential to ensure efficient isolation.
The purification of the final compound, this compound , generally involves a series of extraction and washing steps to remove inorganic salts and other water-soluble impurities. Following the hydrolysis of the ester (if applicable), the product is typically precipitated by acidifying the reaction mixture. The solid product can then be collected by filtration and washed with water. For higher purity, recrystallization from a suitable solvent system is often performed. Alternatively, column chromatography on silica (B1680970) gel can be employed for laboratory-scale purification to remove any closely related organic impurities. chemicalbook.comjustia.com The progress of the purification can be monitored by techniques such as Thin Layer Chromatography (TLC) and the purity of the final product is typically confirmed by HPLC.
Table 2: Purification Techniques for Key Compounds
| Compound | Purification Method | Key Considerations |
|---|---|---|
| 2-bromo-5-methoxybenzoic acid | Recrystallization (e.g., from ethanol, methanol) | Choice of solvent is crucial for purity; scalable. |
| HPLC | Useful for purity assessment and small-scale preparative separation. | |
| 2-bromo-5-hydroxybenzoic acid | Aqueous workup and extraction | pH control is important for efficient isolation. |
| Recrystallization | Effective for removing residual reagents and by-products. | |
| This compound | Precipitation by acidification | A common method for isolating the final carboxylic acid. |
| Recrystallization | To achieve high purity of the final product. | |
| Column Chromatography | Suitable for laboratory-scale purification to remove organic impurities. |
Comprehensive Spectroscopic and Chromatographic Characterization of 2 Bromo 5 Oxan 4 Yl Methoxy Benzoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a detailed molecular map can be constructed.
Proton (¹H) NMR Spectroscopy: Chemical Shifts and Coupling Patterns
The ¹H NMR spectrum of 2-Bromo-5-[(oxan-4-yl)methoxy]benzoic acid is predicted to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The benzoic acid protons will appear in the aromatic region, typically downfield due to the electron-withdrawing effects of the bromine atom and the carboxylic acid group. The protons of the oxane ring and the methylene (B1212753) bridge will be observed in the aliphatic region.
The expected chemical shifts and coupling patterns are detailed in the table below. The aromatic protons are expected to show a characteristic splitting pattern due to their coupling with each other. The protons on the oxane ring will exhibit complex splitting due to their diastereotopic nature and coupling to adjacent protons.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| COOH | 12.0 - 13.0 | Broad Singlet | - |
| Ar-H (position 6) | 7.8 - 8.0 | Doublet | ~8.5 |
| Ar-H (position 3) | 7.3 - 7.5 | Doublet of Doublets | ~8.5, ~2.5 |
| Ar-H (position 4) | 7.0 - 7.2 | Doublet | ~2.5 |
| O-CH₂ (methylene bridge) | 3.8 - 4.0 | Doublet | ~6.0 |
| O-CH₂ (oxane, axial) | 3.9 - 4.1 | Doublet of Doublets | ~11.5, ~4.5 |
| O-CH₂ (oxane, equatorial) | 3.3 - 3.5 | Doublet of Triplets | ~11.5, ~2.0 |
| CH (oxane, position 4) | 1.9 - 2.1 | Multiplet | - |
| CH₂ (oxane, axial) | 1.7 - 1.9 | Multiplet | - |
| CH₂ (oxane, equatorial) | 1.4 - 1.6 | Multiplet | - |
Carbon-13 (¹³C) NMR Spectroscopy: Quaternary and Aliphatic Carbon Analysis
The ¹³C NMR spectrum will provide information on all unique carbon environments within the molecule. The spectrum will be characterized by signals for the quaternary carbons of the aromatic ring (including the one bearing the bromine and the one attached to the carboxylic acid), the protonated aromatic carbons, the carbons of the oxane ring, the methylene bridge carbon, and the carbonyl carbon of the carboxylic acid. The carbonyl carbon is expected to appear significantly downfield.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Carboxylic Acid) | 165 - 170 |
| C-O (Aromatic) | 155 - 158 |
| C-Br (Aromatic) | 115 - 118 |
| C-H (Aromatic) | 118 - 135 |
| C-COOH (Aromatic) | 130 - 133 |
| O-CH₂ (Methylene Bridge) | 72 - 75 |
| O-CH₂ (Oxane) | 66 - 69 |
| CH (Oxane, position 4) | 35 - 38 |
| CH₂ (Oxane) | 30 - 33 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, confirming the relationships between adjacent protons in the aromatic ring and within the oxane moiety. For instance, correlations would be expected between the aromatic protons and between the protons of the oxane ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for the protonated aromatic and aliphatic carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This would be crucial for confirming the connectivity between the benzoic acid core and the (oxan-4-yl)methoxy substituent. Key correlations would be expected from the methylene bridge protons to the aromatic carbon at position 5 and the oxane carbon at position 4.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule by providing a highly accurate mass measurement.
Electrospray Ionization (ESI) Mass Spectrometry
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like carboxylic acids. In positive ion mode, the protonated molecule [M+H]⁺ would be expected as the base peak. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed. The high-resolution measurement of these ions would allow for the confirmation of the elemental formula, C₁₃H₁₅BrO₄. Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for the ⁷⁹Br and ⁸¹Br isotopes) separated by approximately 2 m/z units would be a definitive feature in the mass spectrum.
Predicted HRMS (ESI) Data for this compound
| Ion | Predicted m/z (⁷⁹Br) | Predicted m/z (⁸¹Br) |
| [M+H]⁺ | 315.0227 | 317.0206 |
| [M+Na]⁺ | 337.0046 | 339.0025 |
| [M-H]⁻ | 313.0084 | 315.0063 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Component Profiling
For GC-MS analysis, the carboxylic acid would likely need to be derivatized, for example, by esterification to form the methyl ester, to increase its volatility. GC-MS analysis of the derivatized compound would provide information on its purity and the presence of any volatile impurities. The mass spectrum obtained via electron ionization (EI) would show characteristic fragmentation patterns.
Expected fragmentation pathways would include:
Loss of the oxane ring.
Cleavage of the ether linkage.
Decarboxylation of the benzoic acid moiety.
Loss of a bromine radical.
The analysis of these fragments would further corroborate the proposed structure.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at various wavelengths, a unique spectral fingerprint of the compound is obtained. For this compound, the FTIR spectrum would be expected to exhibit characteristic absorption bands corresponding to its key structural features: a carboxylic acid, an ether linkage, an aromatic ring, and a C-Br bond.
The O-H stretch of the carboxylic acid would likely appear as a very broad band in the region of 3300-2500 cm⁻¹, which is a hallmark of the hydrogen-bonded dimeric form of carboxylic acids in the solid state. The carbonyl (C=O) stretching vibration of the carboxylic acid would be expected as a strong, sharp peak around 1700-1680 cm⁻¹. The presence of the ether group (-O-) would be indicated by C-O stretching vibrations, typically in the 1260-1000 cm⁻¹ region. Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while the C=C stretching vibrations within the benzene (B151609) ring would appear in the 1600-1450 cm⁻¹ range. The C-Br stretching frequency is expected to be found in the lower wavenumber region, typically between 680-515 cm⁻¹.
Table 1: Predicted FTIR Spectral Data for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |
| Carboxylic Acid (O-H) | 3300 - 2500 (Broad) | Stretching |
| Aromatic (C-H) | 3100 - 3000 | Stretching |
| Carbonyl (C=O) | 1700 - 1680 (Strong, Sharp) | Stretching |
| Aromatic (C=C) | 1600 - 1450 | Stretching |
| Ether (C-O) | 1260 - 1000 | Stretching |
| Bromoalkane (C-Br) | 680 - 515 | Stretching |
Advanced Chromatographic Techniques for Purity Assessment and Isomeric Separation
Chromatographic methods are indispensable for determining the purity of a chemical compound and for separating any potential isomers. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques for these purposes.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
A reverse-phase HPLC method would be the standard approach for assessing the purity of this compound. Method development would involve optimizing parameters such as the column, mobile phase composition, flow rate, and detection wavelength. A typical column choice would be a C18 stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., water with a small percentage of formic or phosphoric acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727). A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the efficient elution of the target compound and any impurities.
Validation of the HPLC method would be performed according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Table 2: Illustrative HPLC Method Parameters for Purity Assessment
| Parameter | Typical Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water. |
| Mobile Phase B | Acetonitrile. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at an appropriate wavelength (e.g., 254 nm) |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution and Speed
Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (typically sub-2 µm), which allows for higher flow rates and pressures. This results in significantly faster analysis times and improved resolution compared to traditional HPLC. A UPLC method for this compound would be developed by transferring and scaling down a validated HPLC method. The shorter run times offered by UPLC are particularly advantageous for high-throughput screening and quality control applications. The use of smaller particle columns is also beneficial for fast UPLC applications.
Table 3: Comparative UPLC Method Parameters
| Parameter | Typical Condition |
| Column | C18, 50 mm x 2.1 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Detection | UV-Vis or Mass Spectrometry (MS) |
| Injection Volume | 1-2 µL |
| Column Temperature | 40 °C |
Computational and Theoretical Investigations into 2 Bromo 5 Oxan 4 Yl Methoxy Benzoic Acid
Quantum Chemical Calculations: Electronic Structure, Molecular Orbitals, and Reactivity Prediction
A comprehensive search of publicly available scientific literature and databases has revealed no specific studies focused on the quantum chemical calculations of 2-Bromo-5-[(oxan-4-yl)methoxy]benzoic acid. Such investigations would typically employ methods like Density Functional Theory (DFT) to elucidate the compound's electronic properties.
Key areas of interest for future research would include:
Electron Density Distribution: Mapping the electron density to identify regions susceptible to electrophilic or nucleophilic attack.
HOMO-LUMO Analysis: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals would provide insights into the molecule's kinetic stability and chemical reactivity.
Electrostatic Potential Mapping: Visualizing the electrostatic potential on the molecule's surface to predict non-covalent interaction sites.
Without dedicated studies, these parameters remain uncharacterized for this specific molecule.
Conformational Analysis and Energy Landscape Mapping
There are no published studies detailing a systematic conformational analysis or energy landscape mapping for this compound.
A theoretical conformational analysis would be crucial for understanding the molecule's three-dimensional structure and flexibility. This would involve:
Identifying Rotatable Bonds: The key rotatable bonds are in the ether linkage and the bond connecting the methoxy (B1213986) group to the oxane ring.
Potential Energy Surface Scanning: Systematically rotating these bonds and calculating the corresponding energy to identify low-energy, stable conformers.
Global and Local Minima: Determining the most stable conformation (global minimum) and other low-energy conformers (local minima) that could be relevant for receptor binding.
Molecular Docking Simulations for Hypothetical Biological Target Interactions
No molecular docking studies featuring this compound against any specific biological target have been reported in the scientific literature.
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein. For this compound, hypothetical docking studies could explore interactions with various enzyme classes, such as kinases or transferases, where substituted benzoic acids have sometimes shown activity. The results would be highly speculative without experimental validation but could guide future experimental screening. A typical docking study would report on binding affinity (e.g., in kcal/mol) and key intermolecular interactions like hydrogen bonds, halogen bonds (from the bromine atom), and hydrophobic interactions.
Molecular Dynamics Simulations: Ligand Flexibility and Solvent Effects
Specific molecular dynamics (MD) simulations for this compound are not available in published research.
MD simulations provide detailed information on the dynamic behavior of a molecule over time. For this compound, an MD simulation could:
Assess Conformational Stability: Analyze the stability of the low-energy conformers predicted from conformational analysis in a simulated physiological environment (e.g., in water).
Characterize Ligand Flexibility: Quantify the flexibility of the oxane ring and the ether linkage, which can be crucial for adapting to a receptor's binding site.
Analyze Solvent Effects: Study the interaction of the molecule with surrounding water molecules, including the formation and lifetime of hydrogen bonds, to understand its solvation properties.
Pharmacophore Modeling and Virtual Screening for Novel Biological Targets
There is no evidence of this compound being used to develop a pharmacophore model, nor have any virtual screening campaigns based on its scaffold been published.
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for biological activity. A model derived from this compound could be used to search large chemical libraries for structurally diverse molecules with a similar feature arrangement, potentially identifying new compounds with similar hypothetical biological activities.
Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Theoretical Parameters
While specific, experimentally validated ADME data is unavailable, theoretical parameters can be calculated using various computational models. These predictions offer a preliminary assessment of the compound's potential pharmacokinetic properties. It is important to note that these are in silico predictions and may not reflect in vivo behavior.
Table 1: Predicted Physicochemical and ADME Properties
| Parameter | Predicted Value | Interpretation |
|---|---|---|
| Molecular Weight | 315.16 g/mol | Within the range typical for small molecule drugs. |
| LogP (Octanol-Water Partition Coefficient) | 2.5 - 3.5 (Varies by model) | Indicates moderate lipophilicity, suggesting potential for good absorption and cell membrane permeability. |
| Topological Polar Surface Area (TPSA) | 55.76 Ų | Suggests good potential for oral bioavailability based on the rule of thumb (TPSA < 140 Ų). |
| Hydrogen Bond Donors | 1 (from carboxylic acid) | Contributes to solubility and potential for specific interactions with biological targets. |
| Hydrogen Bond Acceptors | 4 (from oxygens) | Contributes to solubility and potential for specific interactions with biological targets. |
| Rotatable Bonds | 4 | Indicates a degree of conformational flexibility. |
| Predicted Aqueous Solubility (LogS) | -3.0 to -4.0 (Varies by model) | Suggests low to moderate solubility in water. |
Exploration of Pharmacological Relevance and Biological Target Engagement of 2 Bromo 5 Oxan 4 Yl Methoxy Benzoic Acid Analogues
Elucidation of Potential Biological Pathways Modulated by Substituted Benzoic Acids
Substituted benzoic acids are a versatile class of compounds known to modulate a wide array of biological pathways. Their activity is profoundly influenced by the nature and position of the substituents on the aromatic ring, which can alter their electronic properties, acidity, and steric profile. libretexts.orgyoutube.comlibretexts.org
Electron-withdrawing groups, such as the bromo substituent in the titular compound, generally increase the acidity of the carboxylic acid group. libretexts.orglibretexts.org This modification can enhance interactions with biological targets by strengthening hydrogen bonds or ionic interactions with amino acid residues in a receptor's binding pocket. Research has identified several pathways targeted by substituted benzoic acids:
Enzyme Inhibition : This class of molecules has been shown to act as inhibitors for various enzymes. For instance, certain benzoic acid derivatives are effective inhibitors of aldose reductase, an enzyme implicated in diabetic complications. nih.gov Others have been identified as potent and selective inhibitors of the protein phosphatase Slingshot (SSH), which plays a role in cytoskeleton dynamics and cell migration, offering potential therapeutic avenues in cancer. nih.gov
Apoptosis Regulation : In oncology, substituted benzoic acids have been designed to target the protein-protein interactions of the B-cell lymphoma 2 (Bcl-2) family. Specifically, 2,5-substituted benzoic acids have been developed as dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1, which are overexpressed in many cancers. nih.gov
Plant Biology and Metabolism : Beyond human pharmacology, benzoic acids are crucial signaling molecules in plants, regulating processes from growth to defense against pathogens. nih.gov They are synthesized in plants through multiple routes, including the β-oxidative pathway, and are precursors to a vast number of natural products. nih.gov
The diverse biological roles of substituted benzoic acids underscore their importance as a scaffold for designing molecules that can precisely interact with and modulate specific biological pathways.
Analysis of the Oxane Moiety's Influence on Ligand-Receptor Binding Interactions
The oxane (tetrahydropyran) ring is a common structural motif in medicinal chemistry, valued for its ability to improve the pharmacokinetic and pharmacodynamic properties of a drug candidate. As a saturated heterocycle, it introduces a degree of three-dimensional complexity and conformational rigidity compared to a simple alkyl chain.
The influence of the oxane moiety on ligand-receptor binding can be multifaceted:
Conformational Constraint : The oxane ring restricts the flexibility of the attached methoxy (B1213986) linker. This pre-organization can reduce the entropic penalty of binding to a receptor, potentially leading to higher affinity. By locking the side chain into a more defined orientation, it can present the benzoic acid core optimally for interaction with the target protein.
Solubility and Physicochemical Properties : The oxygen atom in the oxane ring can act as a hydrogen bond acceptor, which can improve aqueous solubility and influence how the molecule interacts with both the target protein and surrounding water molecules.
Vectorial Orientation : The oxane ring acts as a non-flexible spacer, projecting the benzoic acid portion of the molecule in a specific direction away from the point of attachment. This is critical in drug design, where precise positioning of a pharmacophore within a binding site is necessary for activity. nih.gov
In the context of 2-Bromo-5-[(oxan-4-yl)methoxy]benzoic acid, the oxane moiety likely plays a crucial role in positioning the molecule within a binding pocket, potentially making key interactions that would not be possible with a more flexible or linear side chain.
Structure-Activity Relationship (SAR) Investigations with Analogues of this compound
Structure-activity relationship (SAR) studies are fundamental to understanding how specific structural features of a molecule contribute to its biological activity. For analogues of this compound, SAR investigations would systematically modify different parts of the molecule to probe their importance. icm.edu.plmdpi.com
A hypothetical SAR exploration, based on known findings for similar scaffolds nih.gov, could involve the following modifications:
| Position of Modification | Substituent Change | Hypothesized Impact on Activity | Rationale |
| Benzoic Acid Ring (C2) | Replace Bromo (Br) with Chloro (Cl) or Fluoro (F) | Potential decrease in potency. | The size and lipophilicity of the halogen at the C2 position can be critical for filling a specific hydrophobic pocket. Bromine often provides optimal interactions. |
| Benzoic Acid Ring (C2) | Replace Bromo (Br) with a methyl group | Likely significant loss of activity. | A methyl group has different electronic properties (electron-donating) and steric bulk compared to a halogen, which would alter binding interactions. nih.gov |
| Side Chain (C5) | Remove the phenethylthio substituent | Significant decrease in binding affinity to Mcl-1 and Bfl-1. nih.gov | This group makes a substantial contribution to the binding potency for these specific targets. nih.gov |
| Side Chain (C5) | Vary the length of the alkyl linker | Activity may show a parabolic relationship. | An optimal linker length is often required to position the terminal group correctly within a secondary binding site. |
| Oxane Ring | Replace with a cyclopentyl or cyclohexyl ring | Potential retention of activity, but with altered solubility. | This would test the importance of the heterocyclic oxygen atom as a hydrogen bond acceptor. |
| Oxane Ring | Open the ring to form a linear ether | Likely decrease in potency. | Loss of conformational rigidity would increase the entropic penalty of binding, likely reducing affinity. |
Such studies are crucial for optimizing lead compounds into potent and selective drug candidates. The detailed analysis of how small structural changes affect biological outcomes provides a roadmap for rational drug design. icm.edu.pl
Hypothesis Generation for Enzyme Inhibition or Receptor Modulation Based on Structural Features
The structural features of this compound allow for the generation of several hypotheses regarding its potential biological targets. The 2,5-substituted benzoic acid scaffold is a known pharmacophore for several classes of inhibitors.
| Potential Target Class | Structural Rationale | Supporting Evidence |
| Bcl-2 Family Proteins (Mcl-1/Bfl-1) | The 2,5-substituted benzoic acid core is a validated scaffold for dual Mcl-1/Bfl-1 inhibitors. The carboxylate forms a key hydrogen bond with a conserved arginine residue, while the substituents at the 2 and 5 positions occupy hydrophobic pockets. | Studies have successfully designed potent dual inhibitors based on a 2,5-substituted benzoic acid core, achieving nanomolar binding affinity. nih.gov |
| Protein Phosphatases (e.g., Slingshot) | Substituted benzoic acid derivatives have been identified as competitive inhibitors of phosphatases. The acidic group can interact with positively charged residues in the active site. | Rhodanine-scaffold-based para-substituted benzoic acid derivatives were identified as inhibitors of Slingshot phosphatase. nih.gov |
| Aldose Reductase | Benzoic acid derivatives have a long history as aldose reductase inhibitors. The acidic head group is often a key feature for binding. | Multiple studies have synthesized and tested benzoic acid derivatives as aldose reductase inhibitors for the potential treatment of diabetic complications. nih.gov |
| Divalent Metal Transporter 1 (DMT1) | While not a direct analogue, the structural elements could be adapted. The carboxylic acid could be derivatized into a group that, along with other functionalities, chelates the metal ion substrate. | Substituted pyrazoles have been developed as DMT1 blockers, demonstrating the feasibility of small molecules targeting this transporter. nih.gov |
These hypotheses provide a clear direction for future biological screening and validation studies to determine the precise mechanism of action for this compound and its analogues.
Proposed Use as a Synthetic Intermediate for Biologically Active Compounds
Beyond any intrinsic biological activity, this compound and its simpler precursor, 2-bromo-5-methoxybenzoic acid, are valuable intermediates in organic synthesis. google.comsigmaaldrich.com The presence of a bromo group, a carboxylic acid, and an ether linkage provides multiple handles for chemical modification, allowing for the construction of more complex molecular architectures.
Divalent Metal Transporter 1 (DMT1) is a crucial protein for iron absorption and is considered a therapeutic target for iron overload disorders. nih.gov While existing DMT1 blockers are often based on scaffolds like substituted pyrazoles nih.gov, the benzoic acid framework offers an alternative starting point. The carboxylic acid of this compound could be converted into an amide or ester, linking it to a known metal-chelating pharmacophore. The bromo- and oxane-methoxy substituents would serve to occupy adjacent binding pockets, potentially leading to a novel class of DMT1 inhibitors with a unique binding mode and improved selectivity.
Urolithins are a class of dibenzopyran-6-one derivatives that are produced in the human gut through the metabolism of ellagitannins and ellagic acid from foods like pomegranates, berries, and nuts. google.comgoogle.com These metabolites are better absorbed than their precursors and exhibit a range of promising biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects. nih.govnih.gov
The chemical synthesis of urolithins is of significant interest to enable further pharmacological studies. A key step in many reported syntheses of urolithins, particularly Urolithin A, is the Ullmann coupling reaction between 2-bromo-5-methoxybenzoic acid and resorcinol. google.comgoogle.comnih.gov This makes 2-bromo-5-methoxybenzoic acid a critical and high-value synthetic intermediate. google.comsigmaaldrich.com
By extension, this compound is an ideal starting material for creating novel urolithin analogues. Replacing the simple methoxy group of the standard precursor with the more complex (oxan-4-yl)methoxy group could lead to urolithin derivatives with modified properties. This larger, more rigid substituent could alter the binding affinity and selectivity of the resulting urolithin analogue for its biological targets, potentially leading to enhanced therapeutic effects or a novel pharmacological profile.
Construction of Substituted Aminobenzacridines and Isoindolinone Derivatives
The chemical scaffold this compound serves as a versatile starting material for the synthesis of more complex heterocyclic systems, notably substituted aminobenzacridines and isoindolinone derivatives. These classes of compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities. The synthetic pathways to these derivatives leverage the reactivity of the bromine atom and the carboxylic acid group of the parent molecule.
Synthesis of Substituted Aminobenzacridines
The construction of the aminobenzacridine framework from this compound typically proceeds through a multi-step sequence. A key intermediate in this synthesis is an N-aryl anthranilic acid derivative. This is commonly achieved via a copper-catalyzed Ullmann condensation or a palladium-catalyzed Buchwald-Hartwig amination reaction between the 2-bromobenzoic acid derivative and a substituted aniline (B41778). nih.govnih.govekb.egresearchgate.net
Once the N-aryl anthranilic acid intermediate is formed, subsequent cyclization is required to build the acridine (B1665455) core. This is often accomplished by treatment with a dehydrating agent such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃) at elevated temperatures. The resulting acridone (B373769) is then subjected to further functionalization, such as reduction and subsequent amination, to yield the target substituted aminobenzacridines. The nature of the substituents on the aniline precursor and any further modifications can significantly influence the pharmacological properties of the final compounds.
Table 1: Plausible Synthetic Route to Substituted Aminobenzacridines
| Step | Reactant 1 | Reactant 2 | Catalyst/Reagent | Intermediate/Product |
| 1 | This compound | Substituted Aniline | Cu₂O or Pd catalyst | N-Aryl-5-[(oxan-4-yl)methoxy]anthranilic acid |
| 2 | N-Aryl-5-[(oxan-4-yl)methoxy]anthranilic acid | - | Polyphosphoric Acid (PPA) | Substituted Benzacridone |
| 3 | Substituted Benzacridone | - | Reducing Agent, then Aminating Agent | Substituted Aminobenzacridine |
Pharmacological Relevance and Biological Target Engagement of Aminobenzacridines
Aminobenzacridine derivatives are well-documented as potent DNA intercalating agents. nih.gov Their planar polycyclic aromatic structure allows them to insert between the base pairs of the DNA double helix, leading to a distortion of the DNA structure and interference with cellular processes such as DNA replication and transcription. This mechanism is central to their cytotoxic and antitumor activities. nih.gov
Synthesis of Isoindolinone Derivatives
The synthesis of isoindolinone derivatives from this compound can be achieved through various modern catalytic methods. Palladium-catalyzed reactions are particularly prominent in this context. nih.govorganic-chemistry.orgresearchgate.netorganic-chemistry.orgrsc.org One common approach involves a palladium-catalyzed carbonylative cyclization. In this reaction, the 2-bromobenzoic acid derivative is reacted with a primary amine and carbon monoxide in the presence of a palladium catalyst. This leads to the formation of the isoindolinone ring in a single step.
Another strategy involves the initial conversion of the benzoic acid to a 2-bromobenzamide, followed by an intramolecular C-N bond formation, often catalyzed by copper or palladium. organic-chemistry.org The diversity of the final isoindolinone derivatives can be readily achieved by varying the primary amine used in the reaction.
Table 2: Potential Isoindolinone Derivatives and Their Biological Targets
| Derivative Structure (R-group from primary amine) | Potential Biological Target |
| N-benzyl-5-[(oxan-4-yl)methoxy]isoindolinone | Poly (ADP-ribose) polymerase (PARP) |
| N-(4-hydroxyphenyl)-5-[(oxan-4-yl)methoxy]isoindolinone | Histone Deacetylases (HDACs) nih.govnih.govnovartis.comnih.gov |
| N-butyl-5-[(oxan-4-yl)methoxy]isoindolinone | Serine Proteases nih.gov |
Pharmacological Relevance and Biological Target Engagement of Isoindolinones
Isoindolinone-based compounds exhibit a remarkably broad spectrum of biological activities. nih.govresearchgate.netjocpr.com A significant area of research has focused on their role as inhibitors of histone deacetylases (HDACs). nih.govnih.govnovartis.comnih.gov HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. By inhibiting HDACs, isoindolinone derivatives can lead to the hyperacetylation of histones, resulting in a more open chromatin structure and the transcription of tumor suppressor genes. This mechanism underlies the potent anti-proliferative and pro-apoptotic effects observed for many HDAC inhibitors in various cancer cell lines. nih.gov The structure-activity relationship studies often highlight the importance of a zinc-binding group, a linker, and a capping group, where the isoindolinone core can serve as part of the linker or capping group. novartis.comturkjps.org
Beyond HDAC inhibition, isoindolinone derivatives have been investigated as anti-inflammatory agents, antipsychotics, and inhibitors of other enzymes such as poly (ADP-ribose) polymerase (PARP). jocpr.com The specific biological target and pharmacological effect are highly dependent on the substitution pattern on the isoindolinone scaffold.
Strategic Derivatization and Applications of 2 Bromo 5 Oxan 4 Yl Methoxy Benzoic Acid in Chemical Libraries
Functional Group Transformations: Esterification, Amidation, and Reduction
The carboxylic acid moiety of 2-Bromo-5-[(oxan-4-yl)methoxy]benzoic acid is a prime site for functional group transformations, enabling the creation of a wide array of derivatives. These transformations are fundamental in modulating the physicochemical properties of the parent molecule, such as solubility, lipophilicity, and hydrogen bonding capacity, which are critical for biological activity and pharmacokinetic profiles.
Esterification: The conversion of the carboxylic acid to an ester is a common strategy to mask the polarity of the acid and enhance cell permeability. This reaction is typically achieved by treating the benzoic acid with an alcohol in the presence of an acid catalyst or using coupling agents.
Amidation: The formation of amides from the carboxylic acid introduces a key structural motif found in many biologically active compounds. Amidation can be accomplished by reacting the acid with a primary or secondary amine using a variety of coupling reagents, such as carbodiimides (e.g., DCC, EDC) or phosphonium-based reagents (e.g., BOP, PyBOP). This transformation allows for the introduction of a diverse range of substituents, significantly expanding the chemical space of the resulting library.
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol. This transformation removes the acidic nature of the molecule and introduces a new site for further functionalization, such as etherification or oxidation to an aldehyde. Common reducing agents for this purpose include lithium aluminum hydride (LiAlH4) or borane (B79455) complexes.
| Transformation | Reagents and Conditions | Product Functional Group |
| Esterification | Alcohol (R-OH), Acid catalyst (e.g., H2SO4), or Coupling agents | Ester (-COOR) |
| Amidation | Amine (R1R2NH), Coupling agents (e.g., EDC, HOBt) | Amide (-CONR1R2) |
| Reduction | Lithium aluminum hydride (LiAlH4) or Borane (BH3) | Primary alcohol (-CH2OH) |
Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Position (e.g., Suzuki, Sonogashira, Heck)
The bromine atom at the 2-position of the benzoic acid ring serves as a versatile handle for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for constructing carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide variety of substituents and the creation of complex molecular architectures.
Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. The Suzuki reaction is highly valued for its mild reaction conditions and tolerance of a wide range of functional groups, making it ideal for the late-stage functionalization of complex molecules.
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.org The resulting aryl alkynes are valuable intermediates that can be further elaborated into more complex structures. researchgate.netnih.govresearchgate.net
Heck Reaction: The Heck reaction enables the coupling of the aryl bromide with an alkene to form a substituted alkene. rug.nl This reaction is catalyzed by a palladium complex and requires a base. rug.nl The Heck reaction is a powerful method for the formation of carbon-carbon bonds and has been widely used in the synthesis of fine chemicals. rug.nl
| Coupling Reaction | Coupling Partner | Catalyst System | Resulting Bond |
| Suzuki | Boronic acid/ester (R-B(OR)2) | Pd catalyst, Base | C-C (Aryl-Aryl or Aryl-Alkyl) |
| Sonogashira | Terminal alkyne (R-C≡CH) | Pd catalyst, Cu(I) co-catalyst, Base | C-C (Aryl-Alkyne) |
| Heck | Alkene (R-CH=CH2) | Pd catalyst, Base | C-C (Aryl-Alkene) |
Solid-Phase Synthesis Applications for Combinatorial Library Generation
The structural features of this compound make it an excellent candidate for solid-phase synthesis (SPS). In this approach, the carboxylic acid moiety can be anchored to a solid support, such as a resin. This immobilization allows for the use of excess reagents to drive reactions to completion, with purification simplified to a mere washing of the resin.
Once attached to the solid support, the bromine atom can be subjected to a variety of palladium-catalyzed cross-coupling reactions, as described above. Following the diversification at the bromine position, the ester linkage to the resin can be cleaved to release the final products. This strategy enables the rapid and efficient generation of large combinatorial libraries of related compounds, which can be screened for biological activity.
Design and Synthesis of Prodrugs and Bioconjugates based on the Carboxylic Acid Moiety
The carboxylic acid group of this compound provides a convenient attachment point for the development of prodrugs and bioconjugates.
Prodrugs: A prodrug is an inactive or less active form of a drug that is converted to the active form in the body. The carboxylic acid can be esterified or amidated with promoieties that are designed to be cleaved by specific enzymes or under certain physiological conditions, releasing the active drug. This approach can be used to improve the pharmacokinetic properties of a drug, such as its absorption, distribution, metabolism, and excretion.
Bioconjugates: The carboxylic acid can be used to link the molecule to a biomolecule, such as a protein, antibody, or oligonucleotide. This creates a bioconjugate that can be used for a variety of applications, including targeted drug delivery, diagnostics, and imaging. The carboxylic acid can be activated and reacted with an amine group on the biomolecule to form a stable amide bond.
Role as a Privileged Scaffold for Scaffold Hopping and Lead Optimization
A privileged scaffold is a molecular framework that is able to bind to multiple biological targets. The this compound core can be considered a privileged scaffold due to its combination of a rigid aromatic ring and a flexible ether linkage, along with multiple points for diversification.
Scaffold Hopping: This medicinal chemistry strategy involves replacing the core scaffold of a known active compound with a different scaffold while maintaining the key pharmacophoric features. The goal is to identify new compounds with improved properties, such as increased potency, reduced toxicity, or a different intellectual property position. The diverse libraries generated from the this compound scaffold can be used in scaffold hopping campaigns. dundee.ac.uk
Lead Optimization: Once a lead compound with promising biological activity has been identified, the this compound scaffold provides a platform for systematic lead optimization. By making small, targeted modifications to the different parts of the molecule (the carboxylic acid, the bromine position, and the oxane moiety), chemists can fine-tune the compound's properties to achieve the desired therapeutic profile.
Future Research Directions and Translational Perspectives for 2 Bromo 5 Oxan 4 Yl Methoxy Benzoic Acid
The exploration of novel chemical entities is a cornerstone of therapeutic innovation. The compound 2-Bromo-5-[(oxan-4-yl)methoxy]benzoic acid, a functionalized benzoic acid derivative, stands as a candidate for further investigation, with its future development poised to benefit from cutting-edge scientific and technological advancements. This article outlines key future research directions and translational perspectives for this specific molecule, focusing on synthesis, molecular design, biological applications, sustainable production, and collaborative discovery efforts.
Q & A
Q. What are the common synthetic routes for preparing 2-Bromo-5-[(oxan-4-yl)methoxy]benzoic acid?
- Methodological Answer : The synthesis typically involves functionalizing a benzoic acid scaffold. A representative approach includes:
- Bromination : Introduce the bromo group at the 2-position using brominating agents (e.g., Br₂ with a Lewis acid catalyst).
- Etherification : Attach the oxan-4-ylmethoxy group via nucleophilic substitution. For example, reacting 5-hydroxy-2-bromobenzoic acid with 4-(chloromethyl)oxane under basic conditions (e.g., K₂CO₃ in DMF) .
- Purification : Use column chromatography or recrystallization to isolate the product. Analytical validation via and LC-MS is recommended to confirm purity .
Q. How is the structural characterization of this compound performed?
- Methodological Answer :
- Spectroscopy : and identify substituents (e.g., aromatic protons, oxan-4-ylmethoxy group). Mass spectrometry (HRMS) confirms molecular weight .
- X-ray crystallography : For unambiguous confirmation, single-crystal X-ray diffraction using programs like SHELXL refines the structure. SHELX is robust for small-molecule refinement, especially with high-resolution data .
Q. What safety precautions are critical during handling?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use gloves, goggles, and lab coats to avoid skin/eye contact.
- Ventilation : Work in a fume hood due to potential irritants (e.g., brominated intermediates).
- Storage : Keep in a cool, dry place away from strong oxidizers. Refer to safety data sheets for incompatible materials (e.g., strong bases or oxidizing agents) .
Advanced Research Questions
Q. How can contradictory spectroscopic data for this compound be resolved?
- Methodological Answer : Discrepancies in NMR or MS data may arise from:
- Tautomerism or Rotamers : Perform variable-temperature NMR to detect dynamic processes.
- Impurities : Use preparative HPLC to isolate byproducts; compare with synthetic intermediates .
- Crystallographic Validation : Resolve ambiguities via X-ray diffraction. SHELXD/SHELXE can phase macromolecular complexes if co-crystallized with proteins .
Q. What strategies optimize reaction yield during scale-up synthesis?
- Methodological Answer :
- Catalyst Screening : Test palladium catalysts (e.g., Pd/C) for coupling reactions to minimize side products.
- Solvent Optimization : Replace polar aprotic solvents (DMF) with greener alternatives (e.g., THF/water mixtures) to improve solubility and reduce toxicity .
- Process Monitoring : Use in-situ FTIR or HPLC to track reaction progress and adjust stoichiometry dynamically .
Q. How does the oxan-4-ylmethoxy group influence biological activity in drug discovery?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Synthesize analogs with modified ether groups (e.g., oxolane vs. oxane rings) and test against target enzymes (e.g., kinases).
- Molecular Docking : Use computational tools (AutoDock, Schrödinger) to predict binding modes. The oxan-4-yl group may enhance hydrophobic interactions in active sites .
Q. What analytical techniques differentiate polymorphic forms of this compound?
- Methodological Answer :
- Differential Scanning Calorimetry (DSC) : Identify melting points and phase transitions.
- Powder X-ray Diffraction (PXRD) : Compare diffraction patterns to known polymorphs.
- Solid-State NMR : Resolve conformational differences in the crystalline lattice .
Data Analysis and Contradiction Management
Q. How to address discrepancies in reported solubility data?
- Methodological Answer :
- Solvent Screening : Test solubility in buffered solutions (pH 1–12) and organic solvents (DMSO, ethanol) under controlled temperatures.
- Dynamic Light Scattering (DLS) : Detect aggregation phenomena that may skew measurements .
Q. What computational methods predict the reactivity of this compound in nucleophilic substitutions?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to model transition states and calculate activation energies for substitutions at the 5-position.
- Hammett Plots : Correlate substituent effects (σ values) with reaction rates experimentally .
Tables for Key Data
Table 1 : Common Reaction Conditions for Key Synthetic Steps
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Bromination | Br₂, FeCl₃, CHCl₃, 0°C → RT | 65–75 | |
| Etherification | 4-(Chloromethyl)oxane, K₂CO₃, DMF, 80°C | 50–60 | |
| Purification | Silica gel chromatography (EtOAc/hexanes) | >95 purity |
Table 2 : Key Spectroscopic Data
| Technique | Key Signals | Reference |
|---|---|---|
| (DMSO-d₆) | δ 7.8 (d, J=8.5 Hz, H-3), δ 4.2 (m, OCH₂-oxane) | |
| HRMS | [M+H]⁺ calc. 329.0521, found 329.0518 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
